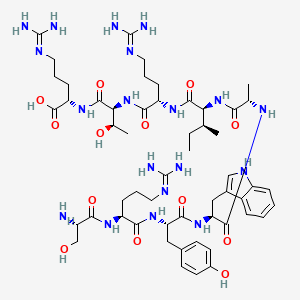![molecular formula C16H10F2N2O3 B2424184 [2-(2,6-Difluoroanilino)-2-oxoethyl] 3-cyanobenzoate CAS No. 1001512-46-4](/img/structure/B2424184.png)
[2-(2,6-Difluoroanilino)-2-oxoethyl] 3-cyanobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2,6-Difluoroanilino)-2-oxoethyl] 3-cyanobenzoate, also known as DFOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
[2-(2,6-Difluoroanilino)-2-oxoethyl] 3-cyanobenzoate has been extensively studied for its potential applications in various fields, including cancer therapy, fluorescence imaging, and metal ion detection. In cancer therapy, this compound has shown promising results in inhibiting tumor growth by chelating iron ions, which are essential for cancer cell proliferation. In fluorescence imaging, this compound has been used as a fluorescent probe for detecting iron ions in biological samples. In metal ion detection, this compound has been employed as a selective and sensitive sensor for detecting various metal ions.
Mechanism of Action
The mechanism of action of [2-(2,6-Difluoroanilino)-2-oxoethyl] 3-cyanobenzoate involves its ability to chelate iron ions, which are essential for various biological processes, including DNA synthesis, oxygen transport, and energy production. By chelating iron ions, this compound can inhibit the activity of iron-dependent enzymes and disrupt the iron metabolism of cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, the induction of apoptosis, and the reduction of oxidative stress. This compound has also been reported to have neuroprotective effects by reducing the accumulation of iron in the brain and preventing the formation of reactive oxygen species.
Advantages and Limitations for Lab Experiments
One of the main advantages of [2-(2,6-Difluoroanilino)-2-oxoethyl] 3-cyanobenzoate is its high selectivity and sensitivity for iron ions, making it a useful tool for detecting and quantifying iron ions in biological samples. However, this compound also has some limitations, including its low water solubility and potential toxicity at high concentrations.
Future Directions
There are several future directions for the research and development of [2-(2,6-Difluoroanilino)-2-oxoethyl] 3-cyanobenzoate, including the optimization of its synthesis method, the exploration of its potential applications in other fields, such as neurodegenerative diseases and infectious diseases, and the development of new derivatives with improved properties, such as increased water solubility and reduced toxicity.
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including cancer therapy, fluorescence imaging, and metal ion detection. Its mechanism of action involves chelating iron ions, leading to various biochemical and physiological effects. While this compound has some limitations, its high selectivity and sensitivity for iron ions make it a useful tool for scientific research. There are also several future directions for the research and development of this compound, which could lead to new discoveries and applications in the future.
Synthesis Methods
The synthesis method of [2-(2,6-Difluoroanilino)-2-oxoethyl] 3-cyanobenzoate involves the reaction of 2,6-difluoroaniline with ethyl oxalyl chloride, followed by the reaction of the resulting intermediate with 3-cyanobenzoic acid. The final product is obtained after purification using column chromatography.
Properties
IUPAC Name |
[2-(2,6-difluoroanilino)-2-oxoethyl] 3-cyanobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O3/c17-12-5-2-6-13(18)15(12)20-14(21)9-23-16(22)11-4-1-3-10(7-11)8-19/h1-7H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUDTMFOIMTPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)OCC(=O)NC2=C(C=CC=C2F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2424101.png)
![3-methyl-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2424106.png)

![1,5-dimethyl-4-[(4Z)-4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-phenylpyrazol-3-one](/img/structure/B2424109.png)

![3-(2-Methylbenzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2424113.png)


![3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzaldehyde](/img/structure/B2424118.png)



![6-[5-(5-Bromopyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2424122.png)
![N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B2424123.png)
